molecular formula C15H20N2O2 B266905 3-(acetylamino)-N-cyclohexylbenzamide

3-(acetylamino)-N-cyclohexylbenzamide

Cat. No.: B266905
M. Wt: 260.33 g/mol
InChI Key: UBCBPJAGNCAQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetylamino)-N-cyclohexylbenzamide is a benzamide derivative featuring an acetylamino group at the 3-position of the benzene ring and a cyclohexyl substituent on the amide nitrogen. Its structure combines aromatic rigidity with the lipophilic cyclohexyl group, which may influence pharmacokinetic properties such as solubility and membrane permeability. Synthesis typically involves coupling reactions, such as those using PyBOP or HBTU as activating agents, followed by purification via preparative HPLC .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

3-acetamido-N-cyclohexylbenzamide

InChI

InChI=1S/C15H20N2O2/c1-11(18)16-14-9-5-6-12(10-14)15(19)17-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8H2,1H3,(H,16,18)(H,17,19)

InChI Key

UBCBPJAGNCAQRF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Benzamide Position) Molecular Weight Key Biological Activity Synthesis Yield (%) Reference ID
3-(Acetylamino)-N-cyclohexylbenzamide 3-acetylamino, N-cyclohexyl 290.34 Wnt pathway inhibition 45–76%*
3-Chloro-N-cyclohexylbenzamide 3-chloro, N-cyclohexyl 251.75 Byproduct in thiourea synthesis 15%
3-(Arylacetylamino)-N-methylbenzamides 3-arylacetylamino, N-methyl Variable Not specified (structural) 89–94%**
N-[3-(Acetylamino)phenyl]biphenyl-carboxamide Biphenyl-carboxamide, 3-acetylamino ~400 (estimated) Anticancer (hyperproliferative) Not reported
3-{[(Cyclohexylamino)carbonyl]amino}benzamide 3-urea linkage, N-cyclohexyl 261.32 Not reported Not reported

Yields vary based on purification methods (e.g., preparative HPLC) .
*
Yields from acetoacetamide synthesis via diketene reactions .

Patent and Commercial Relevance

  • Therapeutic Patents: The compound and its analogues are protected under patents for use in cancer therapy, emphasizing the importance of the 3-acetylamino and N-cyclohexyl motifs in maintaining inhibitory activity .
  • Scalability Challenges : Low yields in certain syntheses (e.g., 15% for 3-chloro-N-cyclohexylbenzamide) highlight the need for optimized protocols to scale production for clinical trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.